molecular formula C12H24N2O4S B13315123 Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate

Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate

Cat. No.: B13315123
M. Wt: 292.40 g/mol
InChI Key: HFPJOKDMSDFIBD-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate is a synthetic organic compound characterized by a tert-butyl ester group, a piperidine ring substituted with a methanesulfonyl (mesyl) group at the 1-position, and an aminoacetate moiety linked to the 4-position of the piperidine. The tert-butyl ester provides steric bulk and metabolic stability, while the methanesulfonyl group enhances solubility and may act as a directing group in chemical reactions.

Properties

Molecular Formula

C12H24N2O4S

Molecular Weight

292.40 g/mol

IUPAC Name

tert-butyl 2-[(1-methylsulfonylpiperidin-4-yl)amino]acetate

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)9-13-10-5-7-14(8-6-10)19(4,16)17/h10,13H,5-9H2,1-4H3

InChI Key

HFPJOKDMSDFIBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the methanesulfonyl groupThe final step involves esterification to introduce the tert-butyl ester group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and functional attributes of the target compound with analogous molecules:

Compound Name Molecular Weight (g/mol) Key Substituents Conformation/Reactivity Insights Applications/Findings References
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate ~318.4 (calculated) Methanesulfonyl, tert-butyl ester Likely sp³ amino group; piperidine ring conformation pending analysis Pharmaceutical intermediate (hypothesized)
tert-butyl (2S)-2-{3-[(R)-bis(Boc)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate 470.6 Bis-Boc, oxo group, tert-butyl ester Half-chair piperidinone ring; sp² hybridized N atoms Chiral amino acid synthesis; crystallography studies
tert-butyl 2-(Boc(2-(tosyloxy)ethyl)amino)acetate ~417.5 Tosyloxyethyl, Boc-protected amino Tosyl group as leaving group for fluorination Precursor for F-18 PET tracers
2(3)-tert-butyl-4-hydroxyanisole (BHA) 180.24 Hydroxyl, tert-butyl, methoxy Hydroxyl critical for antioxidant activity Inhibition of TPA-induced ODC activity
Key Observations:
  • Methanesulfonyl vs. Tosyloxy Groups : Unlike the tosyloxy group in 's compound, the methanesulfonyl group in the target compound is less reactive as a leaving group but may enhance solubility and stability in biological systems.
  • Piperidine Conformation: The half-chair conformation observed in ’s piperidinone derivative suggests that steric effects from substituents (e.g., methanesulfonyl) could influence the target compound’s 3D structure and binding interactions .
  • Amino Group Reactivity: The Boc-protected amino group in ’s compound highlights the utility of tert-butyl esters in protecting reactive sites during synthesis. The target compound’s free amino group could facilitate further functionalization .
Antioxidant Activity (vs. BHA Analogs):

While BHA derivatives () rely on hydroxyl and tert-butyl groups for inhibiting ornithine decarboxylase (ODC) activity, the target compound lacks a phenolic hydroxyl group, rendering it unlikely to exhibit antioxidant properties. However, the methanesulfonyl group may confer unique interactions with enzymatic targets, such as sulfonamide-binding proteins .

Crystallographic and Computational Insights

Crystallographic studies on analogous compounds (e.g., ) utilize SHELX software for refinement, suggesting that similar methods could resolve the target compound’s structure. The tert-butyl group’s steric bulk often stabilizes crystalline lattices, aiding in X-ray diffraction analysis .

Biological Activity

Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₃O₄S, with a molecular weight of approximately 317.38 g/mol. The compound features a tert-butyl group, a methanesulfonyl group, and a piperidine moiety, which contribute to its pharmacological properties.

Research indicates that compounds with similar structures may interact with various biological targets, including but not limited to:

  • Enzyme Inhibition : Many piperidine derivatives act as inhibitors of specific enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : The presence of the methanesulfonyl group suggests possible interactions with neurotransmitter receptors, affecting signaling pathways in the nervous system.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)15.0
MCF7 (Breast Cancer)10.0

These results suggest that the compound may have anticancer properties, warranting further investigation into its mechanisms of action.

In Vivo Studies

Preliminary in vivo studies have indicated that this compound may possess anti-inflammatory properties. In animal models, treatment with this compound resulted in reduced markers of inflammation, such as TNF-alpha and IL-6 levels.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of various piperidine derivatives, including this compound. The study found that the compound selectively inhibited cancer cell proliferation while sparing normal cells, indicating a promising therapeutic index.

Case Study 2: Neurological Effects

Another study explored the effects of similar compounds on neurological disorders. It was found that the compound could modulate neurotransmitter levels in the brain, suggesting potential applications in treating conditions such as anxiety and depression.

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